2,4,5-Trifluorophenylacetic acid

Overview

Description

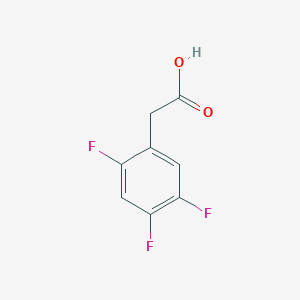

2,4,5-Trifluorophenylacetic acid is a fluorinated phenylacetic acid with the chemical formula C8H5F3O2. It is characterized by the presence of three fluorine atoms substituted on the benzene ring at positions 2, 4, and 5. This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds, including inhibitors of the dipeptidyl peptidase-4 enzyme .

Mechanism of Action

Target of Action

2,4,5-Trifluorophenylacetic acid is primarily used as a building block for the synthesis of drugs like Sitagliptin. Sitagliptin is an anti-diabetic medication that acts as an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme . Therefore, the primary target of the compounds derived from this compound is the DPP-4 enzyme.

Mode of Action

This inhibition increases the levels of incretin hormones, which help to control blood glucose levels by increasing insulin synthesis and release .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to glucose metabolism . By inhibiting the DPP-4 enzyme, the incretin hormones GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide) are increased. These hormones stimulate insulin release from the pancreatic beta cells in a glucose-dependent manner .

Pharmacokinetics

. Sitagliptin is rapidly absorbed and widely distributed in the body. It is primarily excreted unchanged in the urine .

Result of Action

This helps to control blood glucose levels, making it an effective treatment for type 2 diabetes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of perovskite solar cells, the carboxylic acid group within this compound interacts with the Pb cluster and passivates the deep-energy-level defects of the perovskites . This interaction enhances the power conversion efficiency of the solar cells . Additionally, the hydrophobicity of the trifluorobenzene moiety improves the stability of the solar cell .

Biochemical Analysis

Biochemical Properties

It is known that trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme . This suggests that 2,4,5-Trifluorophenylacetic acid may interact with enzymes and other biomolecules in a similar manner.

Cellular Effects

It is known that the carboxylic acid group within this compound interacts with the Pb cluster and passivates the deep-energy-level defects of the perovskites . This suggests that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that the carboxylic acid group within this compound interacts with the Pb cluster and passivates the deep-energy-level defects of the perovskites . This suggests that this compound may have similar temporal effects in laboratory settings.

Preparation Methods

The synthesis of 2,4,5-Trifluorophenylacetic acid involves several steps:

Starting Materials: The process begins with raw materials such as 2,4,5-trifluorotoluene.

Intermediate Formation: The raw materials react with a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride to form a first intermediate.

Fluorination and Diazotization: The second intermediate reacts with a fluorinating reagent to form a salt, which is then quenched and subjected to a diazotization reaction with an aqueous solution of sodium nitrite to obtain a diazonium salt.

Cracking and Final Steps: The diazonium salt is cracked at high temperature to yield 2,4,5-trifluorotoluene.

Chemical Reactions Analysis

2,4,5-Trifluorophenylacetic acid undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions: Typical reagents include hydrogenation catalysts, fluorinating agents, and diazotization reagents.

Major Products: The reactions yield various intermediates and final products, such as 2,4,5-trifluorotoluene and other fluorinated derivatives.

Scientific Research Applications

2,4,5-Trifluorophenylacetic acid has numerous applications in scientific research:

Comparison with Similar Compounds

2,4,5-Trifluorophenylacetic acid can be compared with other fluorinated phenylacetic acids:

Similar Compounds: Examples include 2,3,4-Trifluorophenylacetic acid, 2,3,6-Trifluorophenylacetic acid, and 3,4,5-Trifluorophenylacetic acid.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for various scientific and industrial purposes.

Biological Activity

2,4,5-Trifluorophenylacetic acid (TFPA) is a fluorinated phenylacetic acid with the chemical formula and CAS number 209995-38-0. It has gained attention in various fields, including medicinal chemistry and material science, primarily due to its role as a precursor in the synthesis of pharmacologically active compounds and its application in enhancing the efficiency of perovskite solar cells.

- Molecular Weight : 190.12 g/mol

- Melting Point : 121 °C – 125 °C

- Appearance : White powder

- Purity : >98%

Synthesis and Applications

TFPA serves as an important intermediate in the synthesis of several bioactive compounds, particularly sitagliptin, a medication used for type 2 diabetes management. The synthesis of TFPA can be achieved through various methods, including a two-step process that is cost-effective and suitable for industrial applications .

Table 1: Synthesis Pathways for TFPA

| Synthesis Method | Steps Involved | Yield |

|---|---|---|

| One-Pot Reaction | Dehydrohalogenation + Alkoxylation + Hydrolysis | 25% |

| Four-Step Reaction | Multiple intermediates | 65% |

Antidiabetic Properties

Recent studies have highlighted the potential antidiabetic activity of TFPA and its derivatives. For instance, a derivative known as 3-amino-4-(2,4,5-trifluorophenyl) butyrate (BHF) demonstrated significant hypoglycemic effects in hyperglycemic mice, outperforming metformin at higher doses . This suggests that TFPA and its analogs could serve as promising candidates in diabetes treatment.

The biological activity of TFPA is attributed to its ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. By inhibiting DPP-4, TFPA enhances insulin secretion and reduces glucagon levels, thereby lowering blood sugar levels .

Case Studies

- Sitagliptin Synthesis : TFPA is utilized in the synthesis of sitagliptin, which has been extensively studied for its efficacy in managing type 2 diabetes. The compound's ability to improve glycemic control has made it a cornerstone in diabetes therapy .

- Hypoglycemic Effects of BHF : In a study involving BHF synthesized from TFPA, significant reductions in blood glucose levels were observed at doses as low as 10 mg/kg. This indicates that modifications to the TFPA structure can enhance its biological activity .

Pharmacokinetics

TFPA has been reported to permeate the blood-brain barrier (BBB), indicating its potential central nervous system effects. However, it is not a substrate for P-glycoprotein (P-gp), which may influence its bioavailability and distribution within the body .

Properties

IUPAC Name |

2-(2,4,5-trifluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQLGGQUQDTBSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380723 | |

| Record name | 2,4,5-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209995-38-0 | |

| Record name | (2,4,5-Trifluorophenyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209995-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trifluorophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-Trifluorophenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-Trifluorophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for 2,4,5-Trifluorophenylacetic acid?

A1: Several synthetic routes have been developed for this compound. One approach involves using 2,4,5-trifluorobenzyl halogen as a starting material. This method utilizes a Grignard reaction with magnesium metal to form a 2,4,5-trifluorobenzyl Grignard reagent. Reacting this reagent with carbon dioxide yields 2,4,5-trifluorophenylacetate, which is then acidified to obtain the desired this compound. []

Q2: What are the advantages and disadvantages of the different synthesis methods?

A2: The Grignard reaction approach using carbon dioxide as a carbon source offers benefits such as a short synthetic route, mild reaction conditions, environmental friendliness, and ease of industrial implementation. This method also yields a high-purity product. []

Q3: Beyond its role in sitagliptin synthesis, are there other applications for this compound?

A3: While prominently known as a precursor to sitagliptin, the full application potential of this compound is still being explored. Its unique structure with the trifluoromethyl group and carboxylic acid functionality might offer opportunities in various fields. Further research could unveil its potential as a building block for other pharmaceuticals, agrochemicals, or advanced materials.

Q4: What is the role of this compound in the synthesis of sitagliptin?

A4: this compound serves as a crucial starting point in synthesizing sitagliptin phosphate, a dipeptidyl peptidase-IV (DPP-IV) inhibitor used to treat type 2 diabetes. [, ] The synthesis involves several steps, including substitution, decarboxylation, asymmetric reduction, hydrolysis, and condensation reactions. This compound provides the core structure upon which the sitagliptin molecule is built. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.